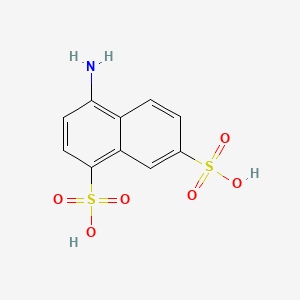![molecular formula C17H14ClNO2 B1606156 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-80-1](/img/structure/B1606156.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Descripción general
Descripción
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as 1-Chloro-2-(2-chlorophenoxy)ethyl-3-indolecarbaldehyde, is an important intermediate for the synthesis of various compounds. It is used in the synthesis of various drugs, dyes, and other compounds. It has a wide range of applications in the pharmaceutical and chemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is used in the synthesis of various compounds, such as drugs, dyes, and other compounds. It is also used as a starting material for the synthesis of various indole derivatives, which are used in the treatment of various diseases, such as cancer, diabetes, and hypertension. In addition, it is also used in the synthesis of various heterocyclic compounds, which are used in the field of medicinal chemistry.
Mecanismo De Acción
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a reactive species that can undergo several reactions. The most common reaction is the condensation reaction with an amine, which results in the formation of an indole derivative. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. In addition, the compound can also undergo oxidation reactions, which result in the formation of various products, such as aldehydes, ketones, and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has been found to have several biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters, such as serotonin and dopamine. In addition, it has been found to have an anti-inflammatory effect, as well as an antioxidant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. In addition, it is a reactive species and should be handled with caution.
Direcciones Futuras
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has a wide range of applications in the pharmaceutical and chemical industries. In the future, it could be used in the synthesis of more complex compounds, such as drugs and dyes. In addition, it could be used in the synthesis of various heterocyclic compounds, which could be used for the treatment of various diseases. Finally, it could be used in the synthesis of various indole derivatives, which could be used in the treatment of various diseases, such as cancer, diabetes, and hypertension.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXJQXDFUWITRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344066 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
340318-80-1 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
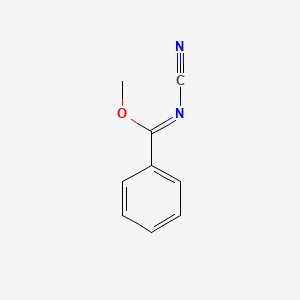
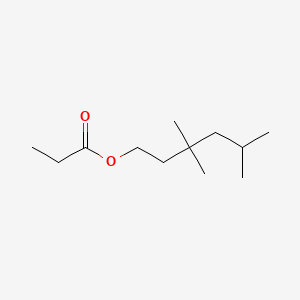
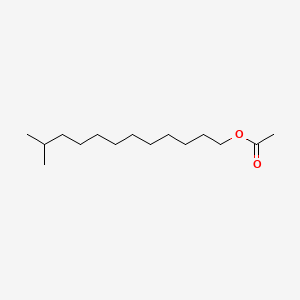
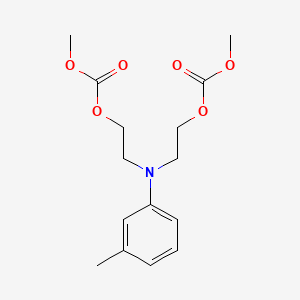
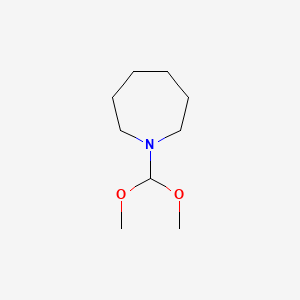

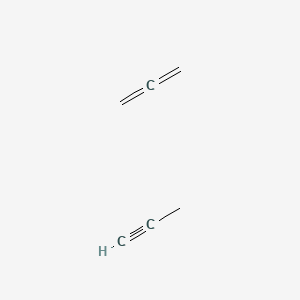
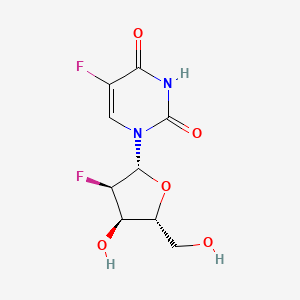

![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)

